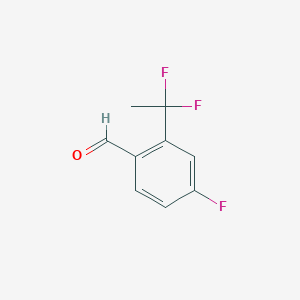
2-(1,1-Difluoroethyl)-4-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Difluoroethyl)-4-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a difluoroethyl group and a fluorine atom, making it a fluorinated aromatic aldehyde
準備方法
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent . This method is advantageous due to the availability and cost-effectiveness of 1,1-difluoroethyl chloride. The reaction conditions usually involve the use of a nickel catalyst and a suitable solvent under controlled temperature and pressure.
化学反応の分析
2-(1,1-Difluoroethyl)-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
科学的研究の応用
2-(1,1-Difluoroethyl)-4-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its ability to mimic the steric and electronic features of other functional groups, such as methoxy groups.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique fluorinated structure.
Industrial Applications: It is used in the synthesis of advanced materials and agrochemicals, benefiting from the stability and reactivity imparted by the fluorine atoms.
作用機序
The mechanism of action of 2-(1,1-Difluoroethyl)-4-fluorobenzaldehyde involves its interaction with molecular targets through its aldehyde group and fluorinated aromatic ring. The difluoroethyl group can enhance the compound’s binding affinity to specific enzymes or receptors by providing favorable steric and electronic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .
類似化合物との比較
2-(1,1-Difluoroethyl)-4-fluorobenzaldehyde can be compared with other fluorinated aromatic aldehydes, such as:
2-(1,1-Difluoroethyl)-1,3-difluorobenzene: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene: Contains additional chlorine atoms, which can alter its reactivity and applications. The uniqueness of this compound lies in its combination of the difluoroethyl group and the aldehyde functionality, providing a versatile platform for various chemical transformations and applications.
特性
分子式 |
C9H7F3O |
|---|---|
分子量 |
188.15 g/mol |
IUPAC名 |
2-(1,1-difluoroethyl)-4-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7F3O/c1-9(11,12)8-4-7(10)3-2-6(8)5-13/h2-5H,1H3 |
InChIキー |
UYGWXUPCKKBRIR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1)F)C=O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




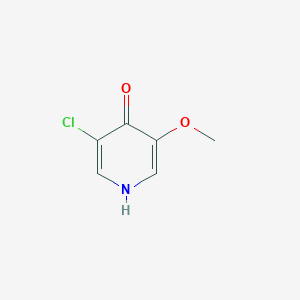
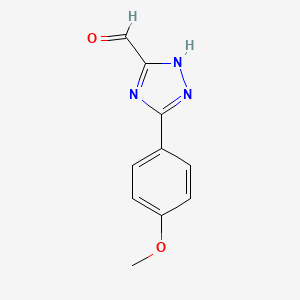
![(2-(4-Fluorophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14867607.png)
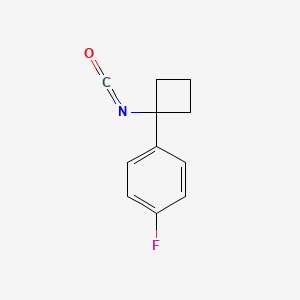
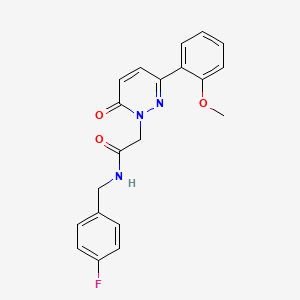

![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B14867625.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B14867633.png)
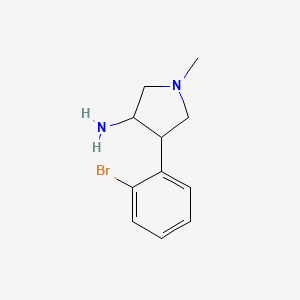
![3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14867647.png)
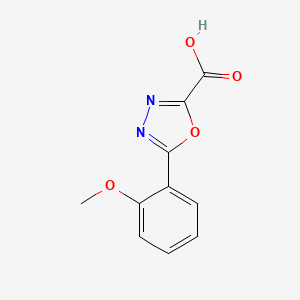
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide](/img/structure/B14867657.png)
